(Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-16-23-21(24-28-16)18-8-9-19(22-15-18)25-11-13-26(14-12-25)20(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSIJWBRZVKFR-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring synthesis: This might involve the condensation of suitable aldehydes or ketones with ammonia or amines.
Piperazine ring formation: This can be synthesized via the reaction of diethanolamine with ammonia or other amines.
Coupling reactions: The final compound is formed by coupling the intermediate products under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions could target the oxadiazole or pyridine rings.
Substitution: The piperazine ring may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Medicine
Therapeutic Agents: Research may focus on its efficacy and safety as a therapeutic agent for various diseases.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound belongs to a class of enone derivatives with heterocyclic substituents. Below is a comparative analysis with similar compounds:
Critical Observations
Oxadiazole vs.
Piperazine Linker : The piperazine group improves aqueous solubility (LogP = 2.1) relative to the 4-methylaniline substituent in (LogP = 3.5), which may translate to better bioavailability.
Z-Configuration: The Z-enone geometry in the target compound likely induces a bent conformation, favoring interactions with hydrophobic enzyme pockets, unlike the E-configuration in thiophene analogs, which adopts a linear structure.
Research Findings and Mechanistic Insights
Crystallographic Data
While crystallographic data for the target compound is unavailable, the analog in exhibits intramolecular hydrogen bonding (N–H⋯O) between the enone carbonyl and aniline NH, stabilizing the Z-configuration. Similar stabilization may occur in the target molecule.
Biological Activity
(Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits significant lipophilicity, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds with oxadiazole derivatives often exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound can be summarized as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines such as MCF-7 and A549. One study reported IC50 values ranging from 0.12 to 2.78 µM against these cell lines .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of the p53 pathway and inhibition of tubulin polymerization . Specifically, the compound may disrupt microtubule dynamics, leading to mitotic arrest.
- Case Studies : In vitro studies demonstrated that derivatives with similar structures effectively inhibited histone deacetylases (HDACs), which are crucial for cancer cell proliferation . For example, one derivative exhibited an IC50 value of 8.2 nM against HDACs.
Data Table: Biological Activity Summary
| Activity Type | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 - 2.78 | |
| Anticancer | A549 | 0.12 - 2.78 | |
| HDAC Inhibition | HDAC Enzyme | 8.2 | |
| Microbial Activity | Various Bacterial Strains | Not Specified |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates like oxadiazole derivatives and piperazine rings. Understanding the structure activity relationship (SAR) is crucial for optimizing its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the 5-methyl-1,2,4-oxadiazole ring via cyclization of amidoximes with acetic anhydride or acyl chlorides under reflux .
- Step 2 : Coupling of the oxadiazole-pyridine moiety to the piperazine ring using Buchwald-Hartwig amination or nucleophilic substitution, requiring Pd catalysts or base-mediated conditions .
- Step 3 : Enone formation via Claisen-Schmidt condensation between a ketone and aldehyde, with careful control of Z/E stereochemistry using acidic/basic conditions (e.g., NaOH/EtOH vs. HCl/THF) .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography or recrystallization. Yield improvements (60–85%) are achieved by adjusting solvent polarity (e.g., DMF for solubility vs. EtOAc for selectivity) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and stereochemistry of this compound?
- NMR Analysis :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine/oxadiazole), piperazine protons (δ 2.5–3.5 ppm), and enone protons (δ 6.5–7.0 ppm for Z-configuration, confirmed by coupling constants J = 10–12 Hz) .
- ¹³C NMR : Carbonyl groups (δ 165–185 ppm) and oxadiazole C=N (δ 150–160 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 446.18). Fragmentation patterns distinguish oxadiazole (loss of CH3CNO) and piperazine (loss of C4H8N2) moieties .
- Stereochemical Validation : NOESY NMR or X-ray crystallography (e.g., CCDC deposition) resolves Z/E configurations .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in forming the 1,2,4-oxadiazole versus 1,3,4-oxadiazole during synthesis?
- Regioselective Control :
- Use nitrile oxides (for 1,2,4-oxadiazoles) vs. thioureas (for 1,3,4-oxadiazoles) as precursors .
- Temperature modulation: Higher temps (100–120°C) favor 1,2,4-oxadiazole cyclization, while lower temps (60–80°C) reduce side products .
- Computational Modeling : DFT calculations predict thermodynamic stability of intermediates. For example, 1,2,4-oxadiazole formation is favored by ΔG ≈ −15 kcal/mol compared to 1,3,4-isomers .
Q. What strategies are effective in identifying the pharmacophore responsible for biological activity in this compound?
- Structure-Activity Relationship (SAR) :
- Core Modifications : Replace piperazine with morpholine (reduced activity) or substitute phenylpropenone with cyclohexenone (enhanced lipophilicity) .
- Functional Group Screening : Oxadiazole methyl groups improve metabolic stability (logP ≈ 2.8), while pyridine nitrogen enhances target binding (e.g., kinase inhibition) .
- Molecular Docking : AutoDock/Vina simulations predict interactions with ATP-binding pockets (e.g., PI3Kγ: binding energy −9.2 kcal/mol) .
Q. How can contradictory data on solubility versus bioactivity be resolved in preclinical studies?
- Solubility-Bioactivity Balance :
- Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) without altering pharmacodynamics .
- Prodrug Design : Introduce phosphate esters at the enone carbonyl, which hydrolyze in vivo to release the active compound .
Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. LC-MS monitors degradation products (e.g., oxadiazole ring cleavage at pH < 3) .
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation (t1/2 ≈ 45 min vs. 120 min for analogs with fluorinated phenyl groups) .
Q. How does the Z-configuration of the propenone moiety influence binding affinity compared to the E-isomer?
- Stereochemical Impact :
- X-ray Crystallography : Z-isomers adopt a planar conformation, enabling π-π stacking with tyrosine residues (e.g., in kinase targets), whereas E-isomers exhibit steric clashes .
- Circular Dichroism (CD) : Z-configuration shows distinct Cotton effects (λ = 290 nm, Δε = +12.5), correlating with 10-fold higher IC50 values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
